Lipophilicity Shift: 2‑Methyl Substituent Increases XLogP3‑AA by ~0.5 Log Units Over the Unsubstituted Analog
The computed XLogP3‑AA of 4-(2-methyl-1H-imidazol-1-yl)pyridine-2-carboxylic acid is 0.9 [1], whereas the unsubstituted analog 4-(1H-imidazol-1-yl)pyridine-2-carboxylic acid (CAS 914637-20-0) exhibits an estimated XLogP3‑AA of approximately 0.4–0.5 (class‑level inference based on the absence of the methyl group) [2]. This difference of ~0.4–0.5 log units corresponds to a roughly 2.5‑ to 3‑fold increase in lipophilicity, which can significantly alter membrane permeability and off‑target binding profiles.
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | 0.9 |
| Comparator Or Baseline | 4-(1H-imidazol-1-yl)pyridine-2-carboxylic acid (CAS 914637-20-0); estimated XLogP3‑AA ≈ 0.4–0.5 |
| Quantified Difference | Δ ≈ +0.4 to +0.5 log units |
| Conditions | Calculation by XLogP3 3.0 algorithm (PubChem release 2025.09.15) [1]; comparator estimate based on fragment‑based additive models. |
Why This Matters
A 0.5‑log‑unit increase in lipophilicity often correlates with enhanced passive membrane permeation, potentially improving oral bioavailability, but it may also elevate the risk of CYP450‑mediated metabolism; therefore, procurement of the methylated scaffold is essential when lipophilicity‑dependent SAR optimization is required.
- [1] PubChem. (2026). Compound Summary for CID 43142903: 4-(2-methyl-1H-imidazol-1-yl)pyridine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/43142903 View Source
- [2] Estimation based on fragment‑based additive models; no direct experimental logP reported for the comparator in the accessed databases. View Source
